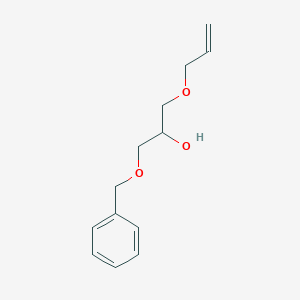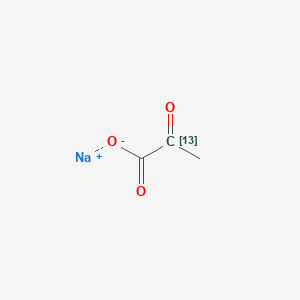
Sodium pyruvate-2-13C
Vue d'ensemble
Description
Sodium pyruvate-2-13C is a form of pyruvic acid labeled with deuterium and 13C . It acts as an antioxidant and has protective effects against oxygen radicals . It serves as an intermediate in many metabolic pathways such as sugar metabolism . It is converted into acetyl coenzyme A and enters the trichloroacetic acid cycle .
Synthesis Analysis
Hyperpolarized Pyruvate (13C) Injection is a method used for the synthesis of Sodium pyruvate-2-13C . The polarized metabolite is released from the side-arm by a rapid injection of sodium hydroxide . Another method involves the preparation of cell cultures and labelled tracers to the quenching and extraction of metabolites .
Molecular Structure Analysis
The linear formula for Sodium pyruvate-2-13C is CD313COCO2Na . It has a molecular weight of 111.04 .
Chemical Reactions Analysis
Sodium pyruvate-2-13C can be used as a signal in the study of metabolic processes . It is released from the side-arm by a rapid injection of sodium hydroxide .
Physical And Chemical Properties Analysis
Sodium pyruvate-2-13C has a molecular weight of 111.04 . It should be stored refrigerated (-5 °C to 5 °C) and protected from light .
Applications De Recherche Scientifique
Cancer Diagnosis via Magnetic Resonance Imaging (MRI)
Sodium pyruvate-2-13C plays a crucial role in enhancing the sensitivity of MRI for cancer diagnosis. The technique known as Dynamic Nuclear Polarization (DNP) uses hyperpolarized 13C-labeled pyruvate to improve imaging quality. This application is significant in medical imaging, particularly for identifying and tracking the progression of cancer .
Metabolic Research
In metabolic studies, Sodium pyruvate-2-13C is used to trace the metabolic pathways of pyruvate within cells. It helps in understanding the conversion of pyruvate to other biochemical substances, which is vital for insights into energy production and utilization in organisms .
Diabetes Treatment and Prevention
Research has indicated that Sodium pyruvate-2-13C can be beneficial in the prevention and treatment of diabetes. It aids in preserving anaerobic glycolysis, reactivating oxidative phosphorylation, and enhancing redox potential status. These effects contribute to the protection against diabetes and its organ complications .
Neurological Studies
Sodium pyruvate-2-13C is utilized in neurological research to study brain metabolism. It helps in understanding how the brain processes exogenous pyruvate, which is essential for developing treatments for neurological diseases and brain injuries .
Biosphere Studies
This compound is also used as a precursor in estimating volatile organic compounds for studying terrestrial biosphere activities. It aids in the research of ecological processes and the impact of various factors on the biosphere .
Pharmaceutical Development
In the pharmaceutical industry, Sodium pyruvate-2-13C is used in drug development and testing. Its stable isotopic label allows for tracking the distribution and metabolism of drugs within the body, providing valuable data for pharmacokinetics and pharmacodynamics studies .
Sports Medicine and Nutrition
Sodium pyruvate-2-13C has applications in sports medicine and nutrition research. It is used to study the effects of pyruvate supplementation on athletic performance, muscle metabolism, and recovery processes .
Cellular Respiration and Energy Production
Lastly, Sodium pyruvate-2-13C is instrumental in researching cellular respiration and energy production. It is used to investigate the role of pyruvate in the Krebs cycle and its overall impact on cellular energy mechanisms .
Mécanisme D'action
Target of Action
Sodium pyruvate-2-13C is an isotopic analogue of sodium pyruvate . The primary target of sodium pyruvate is the pyruvate dehydrogenase complex (PDC), a key enzyme in the metabolic pathway that converts carbohydrates into energy .
Mode of Action
Sodium pyruvate-2-13C interacts with its target, the PDC, by providing an alternative source of pyruvate, which is a critical component in the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy .
Biochemical Pathways
The primary biochemical pathway affected by sodium pyruvate-2-13C is the citric acid cycle. Pyruvate, the product of glycolysis, enters the mitochondria where it is converted to acetyl CoA by the PDC. Acetyl CoA then enters the citric acid cycle, resulting in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
It is known that pyruvate, the non-isotopic form of the compound, is rapidly absorbed and distributed throughout the body
Result of Action
The primary result of sodium pyruvate-2-13C action is the enhancement of cellular energy production. By providing an additional source of pyruvate, sodium pyruvate-2-13C can increase the efficiency of the citric acid cycle, leading to increased ATP production .
Action Environment
The action of sodium pyruvate-2-13C is influenced by various environmental factors. For instance, the presence of other substrates and cofactors necessary for the citric acid cycle can affect the efficacy of sodium pyruvate-2-13C. Additionally, the pH and temperature of the cellular environment can impact the stability and activity of the compound .
Safety and Hazards
Orientations Futures
Hyperpolarized 13C-pyruvate MRI is an emerging molecular imaging method that provides real-time assessment of the rate of metabolism through glycolytic pathways in human prostate cancer . This technique has enabled real-time in vivo investigations of metabolism that are central to a variety of diseases, including cancer, cardiovascular disease, and metabolic diseases of the liver and kidney . Future studies are expected to advance the basic understanding of metabolism, improve disease diagnosis, and accelerate treatment assessment .
Propriétés
IUPAC Name |
sodium;2-oxo(213C)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-CGOMOMTCSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583980 | |
| Record name | Sodium 2-oxo(2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium pyruvate-2-13C | |
CAS RN |
87976-70-3 | |
| Record name | Sodium 2-oxo(2-~13~C)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





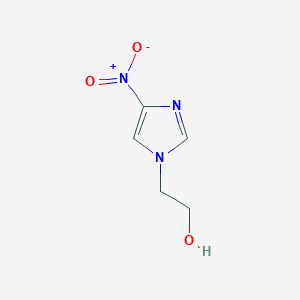
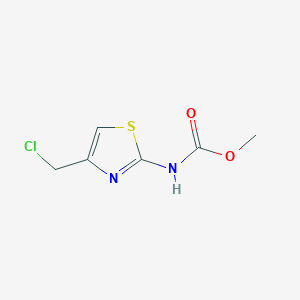

![2-Bromo-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide](/img/structure/B119197.png)
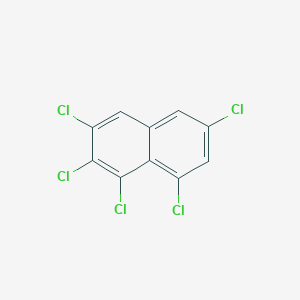
![5-methyl-N-[2-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B119202.png)
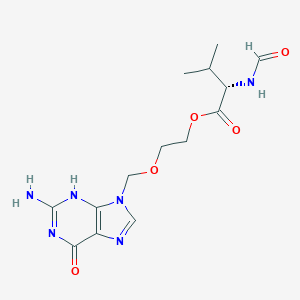
![2-Acetate-6-[(phenylmethoxy)methyl]-1,4-dioxane-2-methanol](/img/structure/B119210.png)
![2-(Iodomethyl)-6-[(phenylmethoxy)methyl]-1,4-dioxane](/img/structure/B119212.png)
